6-Thioxanthine chemical structure and properties
6-Thioxanthine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioxanthine is a sulfur-containing purine (B94841) analog and a key intermediate in the metabolism of the thiopurine drugs, including the widely used immunosuppressant and anticancer agent 6-mercaptopurine (B1684380). This document provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of 6-thioxanthine. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented, alongside a summary of its spectral characteristics. Particular emphasis is placed on its role within the metabolic pathway of 6-mercaptopurine, which is crucial for understanding the therapeutic efficacy and potential toxicity of this class of drugs.
Chemical Structure and Identification
6-Thioxanthine, with the IUPAC name 6-sulfanylidene-3,7-dihydropurin-2-one, is a heterocyclic compound.[1] Its structure consists of a purine core, featuring a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, with a thiol group at the C6 position and a carbonyl group at the C2 position.
Chemical Structure:
Table 1: Chemical Identifiers of 6-Thioxanthine
| Identifier | Value |
| IUPAC Name | 6-sulfanylidene-3,7-dihydropurin-2-one[1] |
| CAS Number | 2002-59-7 |
| Molecular Formula | C5H4N4OS[2] |
| Molecular Weight | 168.18 g/mol [2] |
| InChI | InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) |
| InChIKey | RJOXFJDOUQJOMQ-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(N1)C(=S)NC(=O)N2[1] |
| Synonyms | 2-Hydroxy-6-mercaptopurine, 6-Mercaptoxanthine, NSC 12160[1] |
Physicochemical Properties
6-Thioxanthine is a yellow crystalline powder.[3] It exhibits limited solubility in water and is soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 2: Physicochemical Properties of 6-Thioxanthine
| Property | Value | Source |
| Melting Point | >300 °C | MyBioSource |
| pKa (predicted) | 5.49 ± 0.20 | ChemicalBook |
| logP (calculated) | -1.137 | Cheméo |
| Water Solubility (log10ws, calculated) | -0.97 | Cheméo |
| Appearance | Yellow crystalline powder | PubChem |
| Solubility | Soluble in DMSO | MyBioSource |
Biological and Pharmacological Properties
Role in Thiopurine Metabolism
6-Thioxanthine is a central intermediate in the catabolism of the thiopurine drug 6-mercaptopurine (6-MP).[4] 6-MP is a prodrug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic activity relies on its conversion to active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs). However, a significant portion of 6-MP is inactivated through a metabolic pathway where 6-thioxanthine is a key product.
The initial step in this catabolic pathway is the oxidation of 6-MP to 6-thioxanthine. This reaction is primarily catalyzed by the enzyme xanthine (B1682287) oxidase (XO) , with contributions from aldehyde oxidase (AO) .[4][5] Subsequently, 6-thioxanthine is further oxidized to the inactive metabolite 6-thiouric acid, a reaction also catalyzed by xanthine oxidase.[3][4]
The activity of these enzymes, particularly xanthine oxidase, can significantly impact the bioavailability and efficacy of 6-mercaptopurine. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this catabolic pathway, leading to increased levels of active 6-TGNs and potentially enhanced therapeutic effects, but also an increased risk of toxicity.[6]
Another key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT) , which methylates 6-MP to 6-methylmercaptopurine.[1] Genetic polymorphisms in TPMT can lead to decreased enzyme activity, shunting more 6-MP towards the xanthine oxidase pathway and the formation of 6-TGNs, thereby increasing the risk of severe myelosuppression.
dot
Figure 1: Metabolic pathways of 6-mercaptopurine.
Potential Anti-inflammatory and Anticancer Activities
While 6-thioxanthine itself is primarily considered an inactive metabolite, the broader class of thioxanthines has been investigated for potential therapeutic properties. Studies have shown that some 2-thioxanthines can act as mechanism-based inactivators of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[7][8] By inhibiting MPO, these compounds could potentially exert anti-inflammatory effects.
The anticancer effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides into DNA and RNA, leading to cytotoxicity.[9][10][11] The formation of 6-thioxanthine represents a pathway that diverts 6-mercaptopurine away from this activation pathway.
Experimental Protocols
Synthesis of 6-Thioxanthine
A common method for the synthesis of 6-thioxanthine involves the thionation of xanthine using phosphorus pentasulfide (P4S10) in a suitable solvent like pyridine (B92270).
General Experimental Protocol for Thionation:
-
Reactants: Xanthine, Phosphorus Pentasulfide (P4S10), Pyridine (anhydrous).
-
Procedure:
-
A mixture of xanthine and phosphorus pentasulfide in anhydrous pyridine is heated under reflux. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with water or a dilute base to hydrolyze any remaining phosphorus reagents.
-
The crude 6-thioxanthine product is collected by filtration, washed with water, and then purified.
-
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or dimethylformamide (DMF).
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Thioxanthine | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism [jstage.jst.go.jp]
- 6. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue specific toxicities of the anticancer drug 6-thioguanine is dependent on the Hprt status in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
